molecular formula C26H21N5O B4734048 N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4734048
M. Wt: 419.5 g/mol
InChI Key: HDRFWNPQVAHZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core substituted with a pyrazole and pyridine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific kinases or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a quinoline core with pyrazole and pyridine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O/c1-18-6-2-3-7-20(18)16-31-17-21(15-28-31)29-26(32)23-14-25(19-10-12-27-13-11-19)30-24-9-5-4-8-22(23)24/h2-15,17H,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFWNPQVAHZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
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N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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